molecular formula C14H12ClN B12955102 7-Chloro-2-phenylindoline

7-Chloro-2-phenylindoline

Cat. No.: B12955102
M. Wt: 229.70 g/mol
InChI Key: FMQINEVEALMXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-phenylindoline is an organic compound belonging to the indoline family Indolines are heterocyclic compounds containing a benzene ring fused to a pyrrole ring The presence of a chlorine atom at the 7th position and a phenyl group at the 2nd position makes this compound a unique derivative of indoline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-phenylindoline can be achieved through several methods. One common approach involves the reaction of parachloroaniline with paratoluensulfonyl chloride under alkaline conditions to protect the amino groups. This intermediate is then coupled with ethyl 4-bromobutyrate, followed by hydrolysis and acidification. The resulting compound undergoes acylation using thionyl chloride and intramolecular cyclization under the action of a Lewis acid to form the indoline ring. Finally, the tosyl groups are removed to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of each step in the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-phenylindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert it into different indoline derivatives.

    Substitution: Halogen substitution reactions can introduce other functional groups at the 7th position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).

Major Products Formed: The major products formed from these reactions include various substituted indolines and indoles, which can be further functionalized for specific applications .

Scientific Research Applications

7-Chloro-2-phenylindoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-2-phenylindoline involves its interaction with specific molecular targets. As a derivative of indoline, it can bind to various receptors and enzymes, modulating their activity. For instance, it can act as a selective estrogen receptor modulator, influencing estrogen receptor pathways and exerting effects on cell proliferation and differentiation .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-2-phenylindoline is unique due to the presence of both a chlorine atom and a phenyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C14H12ClN

Molecular Weight

229.70 g/mol

IUPAC Name

7-chloro-2-phenyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H12ClN/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-8,13,16H,9H2

InChI Key

FMQINEVEALMXDS-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=CC=C2Cl)C3=CC=CC=C3

Origin of Product

United States

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